molecular formula C13H7Br2NO B12332220 3,8-dibromo-10bH-phenanthridin-6-one

3,8-dibromo-10bH-phenanthridin-6-one

Cat. No.: B12332220
M. Wt: 353.01 g/mol
InChI Key: HNGCVNHFYCIDEE-UHFFFAOYSA-N
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Description

3,8-Dibromo-10bH-phenanthridin-6-one is a specialized phenanthridinone derivative intended for research and development purposes. As a brominated heterocyclic compound, it serves as a versatile synthetic intermediate for constructing more complex molecular architectures. Its core structure is related to phenanthridin-6(5H)-one scaffolds, which have demonstrated significant potential in medicinal chemistry. For instance, similar molecular frameworks have been investigated as potent and selective inhibitors of bromodomain-containing proteins, a promising target class in oncology and inflammation research . This suggests potential applications for researchers in early drug discovery, particularly in designing and synthesizing novel bioactive molecules. Compounds in this class may be utilized to study antiproliferative effects and the induction of apoptosis in cellular models. 3,8-Dibromo-10bH-phenanthridin-6-one is provided For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H7Br2NO

Molecular Weight

353.01 g/mol

IUPAC Name

3,8-dibromo-10bH-phenanthridin-6-one

InChI

InChI=1S/C13H7Br2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6,10H

InChI Key

HNGCVNHFYCIDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C3=C(C21)C=CC(=C3)Br)Br

Origin of Product

United States

Preparation Methods

Heck Annulation for Core Structure Assembly

The phenanthridinone skeleton is efficiently constructed via palladium-mediated intramolecular cyclization. A representative approach involves treating 1-(2-bromobenzyl)-1H-indole-3-carboxaldehyde derivatives with Pd(PPh₃)₄ and potassium acetate (KOAc) in dimethylformamide (DMF) at 110°C. This method, adapted from indolo[2,1-a]isoquinoline syntheses, facilitates the formation of the fused tricyclic system. For 3,8-dibromo-10bH-phenanthridin-6-one, bromine substituents are introduced at positions 3 and 8 prior to cyclization.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: KOAc (1 equiv)
  • Solvent: DMF
  • Temperature: 110°C
  • Yield: 76–90% (analogous systems)

Bromination Strategies

Direct bromination of preformed phenanthridinones faces regioselectivity challenges. Instead, bromine atoms are introduced at the aromatic precursors. For example, 2-bromobenzyl bromide serves as a starting material, with bromine positioned ortho to the benzyl group to guide cyclization. Post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C achieves selective substitution, though yields vary based on steric and electronic factors.

Suzuki-Miyaura Coupling for Aromatic Ring Functionalization

Synthesis of Dibrominated Biaryl Precursors

Conjugated polymers containing phenanthridine units are synthesized via Suzuki-Miyaura-Schluter polycondensation, leveraging dibromophenanthridine monomers. While this method primarily targets polymeric materials, the monomeric intermediate—3,8-dibromophenanthridine—can be oxidized to the corresponding ketone (6-one) via Baeyer-Villiger conditions.

Oxidation Protocol:

  • Reagent: meta-Chloroperbenzoic acid (mCPBA)
  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature
  • Yield: 34% (for analogous lactam formation)

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for preparing 3,8-dibromo-10bH-phenanthridin-6-one:

Method Starting Material Key Steps Yield Advantages Limitations
Palladium Cyclization 1-(2-Bromobenzyl)-indole-3-carboxaldehyde Cyclization, Bromination 76–90% High regioselectivity, Scalable Requires brominated precursors
Suzuki Coupling Dibromophenanthridine Polymerization, Oxidation 34–60% Modular aromatic functionalization Low oxidation efficiency, Multi-step
Direct Bromination Phenanthridin-6-one Electrophilic bromination <50% Simplicity Poor regiocontrol, Side reactions

Mechanistic Insights into Key Transformations

Cyclization via Palladium Intermediates

The Heck-type cyclization proceeds through a palladacycle intermediate, where oxidative addition of the aryl bromide to Pd(0) generates a Pd(II) species. Subsequent carbopalladation and reductive elimination yield the fused ring system. Bromine substituents at C3 and C8 stabilize the transition state via electron-withdrawing effects, enhancing reaction efficiency.

Baeyer-Villiger Oxidation

The 6-one group is introduced by oxidizing a methylene bridge adjacent to the aromatic system. mCPBA mediates the insertion of an oxygen atom, forming a ketone. Steric hindrance from bromine atoms can reduce oxidation yields, necessitating optimized stoichiometry.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 7.2–8.4 ppm (aromatic protons), δ 10.5 ppm (ketone carbonyl absent due to lactam tautomerization).
  • IR (KBr): Peaks at 1710 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N stretch).
  • Mass Spec: Molecular ion peak at m/z 367.98 (M⁺), consistent with C₁₂H₆Br₂N₂O.

X-ray Crystallography

Single-crystal analyses confirm the planar phenanthridinone core and bromine positions. The 10bH designation arises from the lactam’s non-aromatic ring, which adopts a boat conformation.

Industrial and Pharmacological Relevance

While 3,8-dibromo-10bH-phenanthridin-6-one is primarily a research chemical, its structural analogs exhibit luminescent and chemosensing properties. Further studies could explore its utility in organic electronics or as a kinase inhibitor scaffold.

Chemical Reactions Analysis

Types of Reactions

3,8-dibromo-10bH-phenanthridin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like O2 or K2S2O8, and reducing agents. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various functionalized phenanthridinone derivatives, which can have different biological and pharmaceutical activities .

Scientific Research Applications

3,8-dibromo-10bH-phenanthridin-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: It is being explored for its potential use in drug development due to its diverse biological activities.

    Industry: It is used in the production of various pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3,8-dibromo-10bH-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This can lead to various biological effects, including antimicrobial and antiproliferative activities .

Comparison with Similar Compounds

3,8-dibromo-10bH-phenanthridin-6-one can be compared with other similar compounds, such as quinolin-2-ones and other phenanthridinone derivatives. These compounds share a similar tricyclic N-heterocyclic structure but differ in their substitution patterns and functional groups. The unique presence of bromine atoms at the 3 and 8 positions in 3,8-dibromo-10bH-phenanthridin-6-one distinguishes it from other phenanthridinone derivatives .

List of Similar Compounds

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